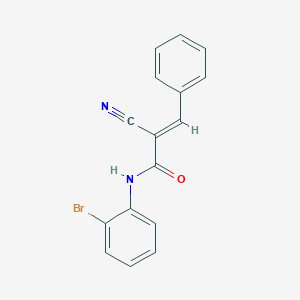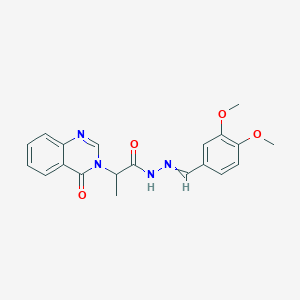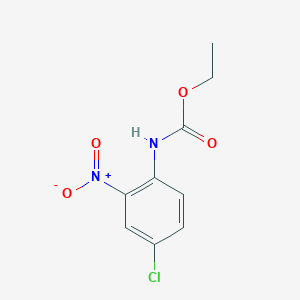
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a tool in the study of biological systems, particularly in the field of neuroscience. In
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is not fully understood. However, it is believed to act as a fluorescent probe by undergoing a reaction with ROS, resulting in the production of a fluorescent signal. Additionally, it has been shown to bind to the voltage-gated sodium channel Nav1.7, inhibiting its function.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide has been shown to have minimal toxicity in vitro, making it a useful tool for the study of biological systems. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is its ability to detect ROS in living cells, allowing for the study of oxidative stress in biological systems. Additionally, its ability to bind to the voltage-gated sodium channel Nav1.7 makes it a useful tool for the study of ion channels. However, one limitation of this compound is its potential toxicity in vivo, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-cyano-3-phenylacrylamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biomolecules. Additionally, further research is needed to determine the potential toxicity of this compound in vivo, which may limit its use in animal studies. Finally, the development of new methods for the synthesis of N-(2-bromophenyl)-2-cyano-3-phenylacrylamide may lead to improved yields and reduced costs, making it more accessible for scientific research.
Métodos De Síntesis
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, 2-bromobenzaldehyde and malononitrile are reacted with an appropriate base in the presence of a catalyst to produce the desired compound. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the Stille reaction.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide is widely used as a tool in the study of biological systems, particularly in the field of neuroscience. This compound is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Additionally, it has been used as a tool for the study of ion channels, specifically in the investigation of the voltage-gated sodium channel Nav1.7. N-(2-bromophenyl)-2-cyano-3-phenylacrylamide has also been used as a tool for the study of protein-protein interactions and protein-ligand interactions.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-2-cyano-3-phenylacrylamide |
|---|---|
Fórmula molecular |
C16H11BrN2O |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
(E)-N-(2-bromophenyl)-2-cyano-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10+ |
Clave InChI |
BZVLCDFOKGJTLL-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)


![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)


![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
